molecular formula C20H19N5O4S B11069888 ethyl 4-[({2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinyl}carbonothioyl)amino]benzoate

ethyl 4-[({2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinyl}carbonothioyl)amino]benzoate

Cat. No.: B11069888
M. Wt: 425.5 g/mol
InChI Key: GFAJIOHLUGUUJA-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a phthalazinone moiety, a hydrazino group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[(2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}HYDRAZINO)CARBOTHIOYL]AMINO}BENZOATE typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Phthalazinone Moiety: This step involves the reaction of phthalic anhydride with hydrazine to form 1-oxo-2(1H)-phthalazinone.

    Acetylation: The phthalazinone is then acetylated using acetic anhydride to form 2-acetyl-1-oxo-2(1H)-phthalazinone.

    Hydrazino Group Introduction: The acetylated phthalazinone is reacted with hydrazine hydrate to introduce the hydrazino group, forming 2-{2-[1-oxo-2(1H)-phthalazinyl]acetyl}hydrazine.

    Thioamide Formation: The hydrazino compound is then reacted with carbon disulfide and ethyl chloroformate to form the thioamide intermediate.

    Benzoate Ester Formation: Finally, the thioamide intermediate is reacted with ethyl 4-aminobenzoate to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[(2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}HYDRAZINO)CARBOTHIOYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester and hydrazino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoate esters or hydrazino derivatives.

Scientific Research Applications

ETHYL 4-{[(2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}HYDRAZINO)CARBOTHIOYL]AMINO}BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ETHYL 4-{[(2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}HYDRAZINO)CARBOTHIOYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The phthalazinone moiety can interact with enzymes or receptors, potentially inhibiting their activity. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of biological pathways. The benzoate ester can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

ETHYL 4-{[(2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}HYDRAZINO)CARBOTHIOYL]AMINO}BENZOATE can be compared with similar compounds such as:

    Phthalazinone Derivatives: These compounds share the phthalazinone core and exhibit similar biological activities.

    Hydrazino Compounds: Compounds with hydrazino groups are known for their reactivity and potential therapeutic applications.

    Benzoate Esters: These compounds are commonly used in medicinal chemistry for their ability to enhance drug-like properties.

Properties

Molecular Formula

C20H19N5O4S

Molecular Weight

425.5 g/mol

IUPAC Name

ethyl 4-[[[2-(1-oxophthalazin-2-yl)acetyl]amino]carbamothioylamino]benzoate

InChI

InChI=1S/C20H19N5O4S/c1-2-29-19(28)13-7-9-15(10-8-13)22-20(30)24-23-17(26)12-25-18(27)16-6-4-3-5-14(16)11-21-25/h3-11H,2,12H2,1H3,(H,23,26)(H2,22,24,30)

InChI Key

GFAJIOHLUGUUJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)CN2C(=O)C3=CC=CC=C3C=N2

Origin of Product

United States

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